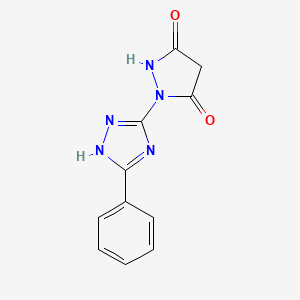

1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione

Description

1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione is a heterocyclic compound featuring a pyrazolidine-3,5-dione core fused with a 5-phenyl-substituted 1,2,4-triazole moiety. The pyrazolidine-3,5-dione scaffold is structurally analogous to barbituric acid and hydantoin, with electron-withdrawing carbonyl groups that influence its reactivity and intermolecular interactions . Potential applications inferred from structurally related compounds include anticancer agents, FXR agonists, and PET tracers for receptor imaging .

Properties

CAS No. |

63011-84-7 |

|---|---|

Molecular Formula |

C11H9N5O2 |

Molecular Weight |

243.22 g/mol |

IUPAC Name |

1-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione |

InChI |

InChI=1S/C11H9N5O2/c17-8-6-9(18)16(15-8)11-12-10(13-14-11)7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17)(H,12,13,14) |

InChI Key |

WUZRNAFLKVSTSI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NN(C1=O)C2=NNC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid with hydrazine derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the pyrazolidine-3,5-dione ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of catalysts.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

Substitution: Amines or thiols in the presence of base catalysts like triethylamine (TEA) or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of pyrazolidine-3,5-dione exhibit promising anticancer activities. A study evaluated the effects of synthesized pyrazolidine derivatives on MCF-7 breast cancer cells using the MTT assay. Results indicated that treatment with 20 μM concentrations significantly reduced cell viability, with higher doses leading to approximately 50% cell death after 24 hours of exposure .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Pyrazolidine-3,5-dione | 20 | MCF-7 |

| 1-Phenylpyrazolidine-3,5-dione | 20 | MCF-7 |

Furthermore, molecular docking studies have shown that these compounds can effectively bind to cancer-related proteins, suggesting their potential as lead compounds for drug development against various cancers .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of pyrazolidine derivatives have also been explored. These compounds inhibit key inflammatory pathways and cytokines, making them candidates for treating conditions characterized by chronic inflammation . Their analgesic effects are attributed to their ability to modulate pain signaling pathways.

Agricultural Applications

Beyond medicinal uses, pyrazolidine derivatives have been investigated for their potential as herbicides. Specifically, they target phosphoenolpyruvate carboxylase (PEPC), an enzyme crucial for C4 photosynthesis in many weeds. The selectivity of these compounds allows for the development of herbicides that minimize damage to non-target plants while effectively controlling weed populations .

Case Study 1: Anticancer Activity in MCF-7 Cells

A systematic study evaluated the anticancer effects of various pyrazolidine derivatives on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with a notable IC50 value at 20 μM for both pyrazolidine derivatives tested. This research highlights the need for further exploration into structure-activity relationships to optimize efficacy .

Case Study 2: Development of Selective Herbicides

In another study focusing on agricultural applications, pyrazolidine derivatives were screened for their inhibitory effects on PEPC. The best-performing compound exhibited submicromolar inhibitory concentrations and demonstrated a selectivity factor favoring C4 plants over C3 plants. This opens avenues for developing environmentally friendly herbicides with reduced off-target effects .

Mechanism of Action

The mechanism of action of 1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Key Differences :

Anticancer Activity

- IVa–n Derivatives : Exhibit IC50 values of 3.48 ± 1.32 to 19.86 ± 2.69 μM against HeLa, MCF-7, HEK 293T, and A549 cell lines. Compound IVd (4-bromophenyl-substituted) showed the highest potency (IC50: 3.20 ± 1.32 μM) .

- Target Compound : While specific data are unavailable, the phenyl-triazole group may enhance EGFR binding affinity, as seen in molecular docking studies of IVa–n with EGFR (PDB ID: 4HJO) .

Molecular Docking and Target Interactions

- IVa–n Derivatives: Strong binding to EGFR (ΔG = −9.2 to −11.8 kcal/mol) correlates with lower IC50 values. The triazole and quinoxaline groups form hydrogen bonds and π-π stacking .

Therapeutic Potential and Limitations

- Advantages : The pyrazolidine-3,5-dione core offers synthetic flexibility and diverse bioactivity. Phenyl-triazole substitution may improve blood-brain barrier penetration for CNS targets.

- Limitations: Quinoxaline derivatives (IVa–n) face solubility challenges due to planar aromatic systems, whereas the target compound’s phenyl group may mitigate this issue .

Biological Activity

1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under various conditions. Recent studies have demonstrated multiple synthesis methods that yield varying degrees of purity and yield. For instance, one study utilized hydrazine and diethyl malonate under ultrasound-assisted conditions to enhance the reaction efficiency .

Anticancer Properties

1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione has exhibited promising anticancer activity in vitro. Research has shown that this compound can significantly reduce cell viability in various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 4.19 ± 1.87 |

| HeLa | 3.20 ± 1.32 |

| A549 | 5.29 ± 1.34 |

These results indicate that the compound may be a potential candidate for further development in cancer therapy .

The mechanism behind the anticancer effects of 1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione is thought to involve the induction of apoptosis and inhibition of cell proliferation pathways. Molecular docking studies have suggested that it interacts with key proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR), thereby inhibiting tumor growth .

Other Biological Activities

In addition to its anticancer properties, this compound has shown a range of other biological activities:

- Anti-inflammatory Effects : It has been noted for its ability to inhibit inflammatory mediators.

- Antimicrobial Properties : Studies have indicated that derivatives of pyrazolidine compounds exhibit antimicrobial activity against various pathogens.

These activities suggest a broad therapeutic potential beyond oncology .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated significant cytotoxicity at concentrations above 20 μM after 24 hours of treatment .

- Combination Therapies : Research is ongoing to explore the effects of combining this compound with existing chemotherapeutic agents to enhance efficacy and reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.